3-Aminopyrazin-2-ol
Overview
Description
3-Aminopyrazin-2-ol is an organic compound with the molecular formula C4H5N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the pyrazine ring
Mechanism of Action
Target of Action
3-Aminopyrazin-2-ol is a derivative of aminopyrazine . Aminopyrazine compounds are known to inhibit sodium reabsorption through sodium channels in renal epithelial cells . This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct .
Mode of Action
The compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This promotes the loss of sodium and water from the body, but without depleting potassium .
Result of Action
The primary result of the action of this compound is the increased excretion of sodium and water from the body, without the loss of potassium . This can help in conditions where there is a need to reduce fluid volume or decrease sodium levels in the body, such as in hypertension or congestive heart failure .
Biochemical Analysis
Biochemical Properties
It is known that aminopyrazines can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the aminopyrazine derivative and the biochemical context in which it is present.
Cellular Effects
Aminopyrazines have been shown to have various effects on cellular processes . These effects can range from influencing cell signaling pathways to affecting gene expression and cellular metabolism.
Molecular Mechanism
Aminopyrazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazin-2-ol typically involves the reaction of 3-aminopyrazine with suitable oxidizing agents. One common method includes the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the second position of the pyrazine ring. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as flow rates, temperature, and pressure. The use of continuous flow reactors enhances the yield and purity of the product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazine compounds .
Scientific Research Applications
3-Aminopyrazin-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- 2-Aminopyrimidine
- 3-Aminopyrazine-2-carboxamide
- 2-Amino-3-hydroxypyrimidine
Comparison: 3-Aminopyrazin-2-ol is unique due to the presence of both an amino and a hydroxyl group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 2-Aminopyrimidine lacks the hydroxyl group, limiting its reactivity in certain contexts. Similarly, 3-Aminopyrazine-2-carboxamide has a carboxamide group instead of a hydroxyl group, which alters its chemical behavior and applications .
Properties
IUPAC Name |
3-amino-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLHRXQKORXSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312867 | |
Record name | 3-aminopyrazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43029-19-2 | |
Record name | 43029-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-aminopyrazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.